Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Description
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex compound with a structure that includes an imidazo[1,2-a]pyridine moiety . This moiety is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms . For instance, they can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry . It is likely that this compound affects multiple biochemical pathways, given the broad range of biological activities demonstrated by imidazole derivatives .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to demonstrate good inhibitory activities against enzymes such as ache, bche, and lox . This suggests that the compound may have similar inhibitory effects.
Action Environment
It is known that the stability and efficacy of imidazole-containing compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
methyl N-[4-[2-(imidazo[1,2-a]pyridin-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-15(22)19-14-18-10(9-24-14)6-13(21)16-7-11-8-20-5-3-2-4-12(20)17-11/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLDMAFCVGQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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